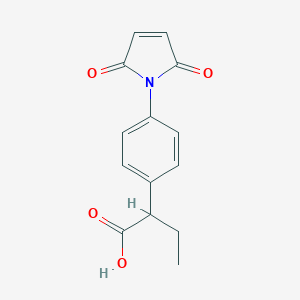

4-N-Maleimidophenyl butanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[4-(2,5-dioxopyrrol-1-yl)phenyl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO4/c1-2-11(14(18)19)9-3-5-10(6-4-9)15-12(16)7-8-13(15)17/h3-8,11H,2H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTXKSTIGCAWIEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)N2C(=O)C=CC2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00601435 | |

| Record name | 2-[4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00601435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100072-54-6 | |

| Record name | 2-[4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00601435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-N-Maleimidophenyl Butanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-N-Maleimidophenyl butanoic acid is a heterobifunctional crosslinker of significant interest in the fields of bioconjugation and drug development. Its unique architecture, featuring a reactive maleimide group and a terminal carboxylic acid, allows for the covalent linkage of biomolecules, particularly through the thiol-reactive maleimide moiety. This guide provides a comprehensive overview of the core chemical properties of this compound, including its synthesis, physicochemical characteristics, reactivity, and stability. Furthermore, it delves into its critical applications in bioconjugation, with a special focus on the construction of antibody-drug conjugates (ADCs), and offers detailed experimental protocols for its use. This document is intended to serve as a technical resource for researchers and professionals engaged in the design and synthesis of advanced bioconjugates.

Introduction: The Versatility of a Heterobifunctional Crosslinker

In the landscape of bioconjugation chemistry, the ability to selectively and stably link different molecular entities is paramount. This compound emerges as a key player in this arena, offering a strategic combination of two distinct functional groups within a single molecule. The maleimide group provides a highly selective reactive handle for thiol groups, commonly found in the cysteine residues of proteins. Simultaneously, the terminal butanoic acid moiety offers a versatile point of attachment for other molecules through standard amide bond formation or other carboxylate chemistries. This dual functionality makes it an invaluable tool for creating complex biomolecular architectures, such as antibody-drug conjugates (ADCs), where a cytotoxic payload is linked to a targeting antibody. This guide will explore the fundamental chemical properties that underpin the utility of this important crosslinker.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, storage, and application in experimental settings.

| Property | Value | Source |

| CAS Number | 100072-54-6 | [1] |

| Molecular Formula | C₁₄H₁₃NO₄ | [1] |

| Molecular Weight | 259.26 g/mol | [1] |

| Appearance | White to off-white solid | General observation |

| Melting Point | Not definitively reported; expected to be a solid at room temperature. | Inferred from related compounds |

| Boiling Point | 525.7±45.0 °C (Predicted) | [2] |

| Density | 1.36±0.1 g/cm³ (Predicted) | [2] |

| Solubility | N-aryl maleimides generally exhibit poor solubility in aqueous media but are soluble in organic solvents like DMF and DMSO.[3][4] The carboxylic acid moiety may impart limited aqueous solubility, particularly at higher pH. | Inferred from structural analogs |

Storage and Handling: this compound should be stored in a cool, dry place, protected from light and moisture to prevent degradation of the reactive maleimide group. For long-term storage, refrigeration is recommended.

Synthesis of this compound

The synthesis of this compound typically follows a two-step process common for N-substituted maleimides.[5]

Reaction Pathway

The synthesis involves the reaction of 4-(4-aminophenyl)butanoic acid with maleic anhydride to form the intermediate N-(4-carboxyphenylbutyl)maleamic acid. This is followed by a cyclodehydration reaction to yield the final product, this compound.

Detailed Experimental Protocol

Step 1: Synthesis of N-(4-carboxyphenylbutyl)maleamic acid

-

In a round-bottom flask, dissolve 4-(4-aminophenyl)butanoic acid in a suitable aprotic solvent, such as diethyl ether or acetone.

-

Slowly add a solution of maleic anhydride (1 molar equivalent) in the same solvent to the stirred solution of the amine at room temperature.

-

A precipitate of the maleamic acid should form. Continue stirring for 1-2 hours to ensure complete reaction.

-

Collect the solid product by vacuum filtration and wash with cold solvent to remove any unreacted starting materials.

-

Dry the N-(4-carboxyphenylbutyl)maleamic acid under vacuum. This intermediate can often be used in the next step without further purification.

Step 2: Synthesis of this compound

-

In a fume hood, combine the dried N-(4-carboxyphenylbutyl)maleamic acid, anhydrous sodium acetate (catalytic amount), and acetic anhydride in a round-bottom flask equipped with a reflux condenser.

-

Heat the mixture with stirring, typically to around 100°C, for 45-60 minutes.[5] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water to precipitate the product and quench the excess acetic anhydride.

-

Collect the crude this compound by vacuum filtration and wash thoroughly with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[5]

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted):

-

Aromatic Protons: Two doublets in the aromatic region (δ 7.0-7.5 ppm), corresponding to the ortho and meta protons of the para-substituted phenyl ring.

-

Maleimide Protons: A singlet at approximately δ 6.8-7.0 ppm, integrating to two protons, characteristic of the two equivalent vinyl protons of the maleimide ring.

-

Aliphatic Protons: A series of multiplets in the aliphatic region (δ 1.8-2.8 ppm) corresponding to the protons of the butanoic acid chain. The methylene group adjacent to the carboxylic acid and the methylene group adjacent to the phenyl ring will be the most deshielded.

-

Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (δ 10-12 ppm), which may be exchangeable with D₂O.

¹³C NMR Spectroscopy (Predicted):

-

Carbonyl Carbons: Two signals in the downfield region (δ 165-175 ppm) corresponding to the two carbonyl carbons of the maleimide ring and the carboxylic acid carbon.

-

Aromatic Carbons: Four signals in the aromatic region (δ 120-140 ppm) for the para-substituted phenyl ring.

-

Maleimide Vinyl Carbons: A signal around δ 134 ppm for the two equivalent vinyl carbons of the maleimide ring.

-

Aliphatic Carbons: Three signals in the aliphatic region (δ 20-40 ppm) for the methylene carbons of the butanoic acid chain.

Infrared (IR) Spectroscopy (Predicted):

-

C=O Stretching (Carboxylic Acid): A broad absorption band around 1700 cm⁻¹.

-

C=O Stretching (Maleimide): Two characteristic carbonyl absorption bands, typically around 1700-1780 cm⁻¹ (asymmetric and symmetric stretching).

-

O-H Stretching (Carboxylic Acid): A broad absorption in the region of 2500-3300 cm⁻¹.

-

C=C Stretching (Maleimide): An absorption around 1600-1650 cm⁻¹.

-

C-N Stretching: An absorption in the region of 1350-1400 cm⁻¹.

Reactivity and Conjugation Chemistry

The utility of this compound as a crosslinker is primarily defined by the reactivity of its maleimide group.

The Thiol-Maleimide Michael Addition

The cornerstone of maleimide chemistry in bioconjugation is its highly efficient and selective reaction with thiols (sulfhydryl groups) via a Michael addition mechanism. This reaction forms a stable thioether bond.

This reaction is particularly favored for several reasons:

-

High Selectivity: At a pH range of 6.5-7.5, the reaction is highly selective for thiols over other nucleophilic groups present in proteins, such as amines.

-

Favorable Kinetics: The reaction proceeds rapidly under mild, physiological conditions (room temperature, aqueous buffers).

-

Stability of the Adduct: The resulting thioether bond is generally stable under physiological conditions.

pH Dependence of the Reaction

The rate of the thiol-maleimide reaction is pH-dependent. The reaction requires the thiolate anion (R-S⁻) as the nucleophile. Therefore, the reaction rate increases with pH as the concentration of the thiolate anion increases. However, a competing side reaction, the hydrolysis of the maleimide ring, also becomes more pronounced at higher pH.

Stability and Potential Side Reactions

While the maleimide group is a powerful tool, its stability and potential for side reactions must be considered for successful bioconjugation.

-

Hydrolysis: The maleimide ring is susceptible to hydrolysis, particularly at pH values above 7.5. This opens the ring to form a non-reactive maleamic acid derivative, which can no longer participate in the Michael addition. Therefore, stock solutions of maleimide-containing reagents are best prepared in anhydrous organic solvents like DMSO or DMF and used promptly after dilution into aqueous buffers.

-

Thioether Exchange: The thioether bond formed can, under certain conditions, undergo a retro-Michael reaction, leading to the potential for exchange with other free thiols. This is a consideration for the long-term stability of the conjugate, especially in vivo.

Applications in Bioconjugation and Drug Development

The primary application of this compound is as a heterobifunctional crosslinker in bioconjugation.

Protein Labeling and Modification

The maleimide group allows for the site-specific labeling of proteins at cysteine residues with various reporter molecules (e.g., fluorescent dyes, biotin) or other functional moieties that have been attached to the carboxylic acid end of the crosslinker.

Antibody-Drug Conjugates (ADCs)

A particularly impactful application is in the construction of ADCs. In this context, this compound can act as a component of the linker that connects a potent cytotoxic drug to a monoclonal antibody. The carboxylic acid can be activated (e.g., as an NHS ester) to react with an amine-containing drug, while the maleimide end is used to conjugate the drug-linker construct to the antibody via its cysteine residues.

Conclusion

This compound is a versatile and powerful tool in the arsenal of the modern biochemist and drug development scientist. Its well-defined reactivity, coupled with its heterobifunctional nature, provides a robust platform for the precise construction of complex bioconjugates. A thorough understanding of its chemical properties, including its synthesis, stability, and the nuances of the thiol-maleimide reaction, is critical for its successful application. As the demand for sophisticated biotherapeutics like ADCs continues to grow, the importance of well-characterized crosslinkers such as this compound will undoubtedly increase.

References

- Birkinshaw, J. H., & Kalyanpur, M. G. (n.d.). Synthesis of N-arylmaleimides. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. The Royal Society of Chemistry.

- Cava, M. P., Deana, A. A., Muth, K., & Mitchell, M. J. (n.d.). N-Phenylmaleimide. Organic Syntheses Procedure.

- Christie, R. J., et al. (2021).

- Delhaye, L., Ceccato, A., Jacobs, P., Köttgen, C., & Merschaert, A. (2013). Removal of Reaction Solvent by Extractive Workup: Survey of Water and Solvent Co-extraction in Various Systems. Organic Process Research & Development, 17(1), 101-108.

- Guo, W., et al. (2007). Solubilities of Terephthalic Acid in Dimethyl Sulfoxide + Water and in N,N-Dimethylformamide + Water from (301.4 to 373.7) K.

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000156). Retrieved from [Link]

-

ChemBK. (n.d.). Benzenebutanoic acid, 4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-. Retrieved from [Link]

- Lyon, R. P., et al. (2015). Sequence sensitivity and pH dependence of maleimide conjugated N-terminal cysteine peptides to thiazine rearrangement. Peptide Science, 104(6), 633-643.

-

Soltec Ventures. (n.d.). 4-(N-Maleimidophenyl)butyric acid hydrazide hydrochloride. Retrieved from [Link]

- Wang, L., et al. (2012). Solubilities of N-[(4-Bromo-3,5-difluorine)-phenyl]maleimide in Different Organic Solvents.

Sources

An In-Depth Technical Guide to the Synthesis of 4-N-Maleimidophenyl Butanoic Acid

Introduction: The Strategic Importance of 4-N-Maleimidophenyl Butanoic Acid in Bioconjugation

This compound stands as a critical heterobifunctional crosslinker in the landscape of modern drug development and proteomics. Its unique architecture, featuring a terminal carboxylic acid and a maleimide moiety, allows for the covalent linkage of biomolecules. The maleimide group exhibits high reactivity and specificity towards sulfhydryl groups, commonly found in cysteine residues of proteins and peptides, forming stable thioether bonds.[1] Concurrently, the carboxylic acid provides a versatile handle for conjugation to amine-containing molecules or surfaces through the formation of amide bonds. This dual functionality makes it an invaluable tool for the construction of antibody-drug conjugates (ADCs), the immobilization of proteins, and the development of targeted drug delivery systems. This guide provides a comprehensive overview of a reliable and reproducible synthesis pathway for this pivotal compound, grounded in established chemical principles and supported by practical, field-proven insights.

A Rational Approach to the Synthesis of this compound

The synthesis of this compound is most effectively approached through a two-step process. This strategy involves the initial preparation of a key precursor, 4-(4-aminophenyl)butanoic acid, followed by the introduction of the maleimide functionality. This modular approach allows for the purification of the intermediate, ensuring a higher purity of the final product.

Overall Synthesis Pathway:

Caption: Simplified mechanism of the Wolff-Kishner reduction.

Part 2: Formation of the Maleimide Ring

The final step in the synthesis is the reaction of 4-(4-aminophenyl)butanoic acid with maleic anhydride. This transformation proceeds through an initial acylation to form an intermediate maleamic acid, which then undergoes a dehydrative cyclization to yield the desired maleimide.

Experimental Protocol:

The following protocol is adapted from a similar synthesis of a maleimidophenyl derivative. [2]

| Parameter | Value/Condition | Rationale |

|---|---|---|

| Starting Materials | 4-(4-Aminophenyl)butanoic acid, Maleic anhydride | The key reactants for the formation of the maleimide ring. |

| Solvent | Glacial Acetic Acid | Acts as both a solvent and a catalyst for the dehydration/cyclization step. |

| Reaction Temperature | Reflux (bath temp. 170-180°C) | High temperature is required to drive the cyclization and removal of water. |

| Reaction Time | ~90 minutes | Sufficient time for the reaction to proceed to completion. |

| Work-up | Cooling and filtration | The product often precipitates from the reaction mixture upon cooling, allowing for straightforward isolation. |

Step-by-Step Methodology:

-

Suspend 4-(4-aminophenyl)butanoic acid and a slight molar excess of maleic anhydride in glacial acetic acid in a round-bottom flask equipped with a reflux condenser.

-

Heat the suspension to reflux with vigorous stirring. A bath temperature of 170-180°C is recommended.

-

Maintain the reflux for 90 minutes. The reaction mixture should become homogeneous before the product begins to precipitate.

-

Cool the reaction mixture to room temperature, and then further cool in an ice bath to maximize precipitation.

-

Collect the crystalline product by filtration, wash with a small amount of cold acetic acid, and then with a non-polar solvent like hexanes to remove residual acetic acid.

-

Dry the product under vacuum.

Mechanism of Maleimide Formation:

The reaction proceeds in two distinct stages. The first is the rapid, exothermic reaction of the primary amine with the anhydride to form the maleamic acid intermediate. The second, slower step is the acid-catalyzed intramolecular cyclization with the elimination of water to form the stable five-membered maleimide ring.

Caption: Mechanism of maleimide ring formation from an amine and maleic anhydride.

Characterization and Quality Control

To ensure the successful synthesis of this compound, rigorous characterization of the final product is essential. The following techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity. The characteristic singlet of the maleimide protons should be visible around 6.8-7.0 ppm in the ¹H NMR spectrum.

-

Mass Spectrometry (MS): To verify the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the key functional groups, including the carboxylic acid O-H and C=O stretches, and the characteristic maleimide C=O stretches.

-

Melting Point Analysis: To assess the purity of the crystalline product. The melting point for 4-(4-aminophenyl)butyric acid is reported to be in the range of 121-124 °C.

Conclusion and Future Perspectives

The synthetic pathway detailed in this guide provides a robust and reproducible method for the preparation of this compound. By following these protocols and understanding the underlying chemical principles, researchers and drug development professionals can confidently produce this valuable crosslinker for a wide array of applications in bioconjugation and materials science. The versatility of this molecule ensures its continued importance in the development of next-generation therapeutics and diagnostic tools.

References

- Singh, H., & Rastogi, S. (1976). Reactions of Maleic Anhydride with Substituted Amines in the Solid State. Indian Journal of Chemistry, 14B, 809.

- de Figueiredo, R. M., Oczipka, P., & Christmann, M. (2008). Synthesis of 4-Maleimidobutyric Acid and Related Maleimides. Synthesis, 2008(08), 1316-1318.

Sources

Mechanism of maleimide-thiol reaction

The maleimide-thiol reaction is a powerful and versatile tool in the bioconjugationist's arsenal. [1][2]Its high selectivity for cysteine, rapid kinetics, and mild reaction conditions make it an invaluable method for the precise modification of biomolecules. [1]However, a successful outcome is not guaranteed. It requires a deep understanding of the underlying chemistry—from the core Michael addition mechanism to the critical influence of pH and the potential for side reactions like hydrolysis and retro-Michael exchange. By carefully controlling reaction parameters, implementing stabilization strategies, and following robust protocols, researchers can harness the full potential of this chemistry to create innovative bioconjugates for a vast range of applications in science and medicine. [1]

References

-

UCL Discovery. (n.d.). Minireview: Addressing the retro-Michael instability of maleimide bioconjugates. Retrieved from [Link]

-

Baldwin, A. D., & Kiick, K. L. (2011). Tunable degradation of maleimide-thiol adducts in reducing environments. PMC. Retrieved from [Link]

-

Spicer, C. D., & Davis, B. G. (2018). Minireview: Addressing the retro-Michael instability of maleimide bioconjugates. Drug Discovery Today: Technologies. Retrieved from [Link]

-

Lahnsteiner, M., et al. (2020). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Chemistry – A European Journal. Retrieved from [Link]

-

Lahnsteiner, M., et al. (2020). Improving the Stability of Maleimide-Thiol Conjugation for Drug Targeting. PubMed. Retrieved from [Link]

-

ResearchGate. (n.d.). Arylmaleimides as a strategy for more stable thiosuccinimide conjugates. Retrieved from [Link]

-

ResearchGate. (n.d.). Minireview: Addressing the retro-Michael instability of maleimide bioconjugates | Request PDF. Retrieved from [Link]

-

Zhang, T., et al. (2015). Kinetics study of degradation of maleimide-thiol conjugates in reducing environments. PubMed. Retrieved from [Link]

-

BioActs. (2024, August 7). Maleimide Conjugation Protocol for Thiol Dyes. Retrieved from [Link]

-

Bio-Synthesis Inc. (2022, May 3). Maleimide labeling of thiolated biomolecules. Retrieved from [Link]

-

Frayne, S. H., & Northrop, B. H. (2015). Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity. RSC Publishing. Retrieved from [Link]

-

Lahnsteiner, M., et al. (2020). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. PMC. Retrieved from [Link]

-

Fontaine, S. D., et al. (2018). Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement. PMC. Retrieved from [Link]

-

Frayne, S. H., & Northrop, B. H. (2015). Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity. Semantic Scholar. Retrieved from [Link]

-

Barradas, R. G., Fletcher, S., & Porter, J. D. (1976). The hydrolysis of maleimide in alkaline solution. Canadian Journal of Chemistry. Retrieved from [Link]

-

McKinnon, K. M., et al. (2017). Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks. bioRxiv. Retrieved from [Link]

-

ResearchGate. (n.d.). Thiol-Maleimide “Click” Chemistry: Evaluating the Influence of Solvent, Initiator, and Thiol on the Reaction Mechanism, Kinetics, and Selectivity. Retrieved from [Link]

-

ResearchGate. (n.d.). The hydrolysis of maleimide in alkaline solution | Request PDF. Retrieved from [Link]

-

ResearchGate. (n.d.). Hydrolytic stability of 8armPEG10k-maleimide at 37 C and different.... Retrieved from [Link]

-

Raines Lab. (n.d.). Catalysis of imido group hydrolysis in a maleimide conjugate. Retrieved from [Link]

-

Wikipedia. (n.d.). Maleimide. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 3. bachem.com [bachem.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. biorxiv.org [biorxiv.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. lumiprobe.com [lumiprobe.com]

- 8. Maleimide labeling of thiolated biomolecules [biosyn.com]

- 9. bioacts.com [bioacts.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 13. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Improving the Stability of Maleimide-Thiol Conjugation for Drug Targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Minireview: Addressing the retro-Michael instability of maleimide bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. biotium.com [biotium.com]

4-N-Maleimidophenyl butanoic acid and its derivatives

An In-Depth Technical Guide to 4-N-Maleimidophenyl Butanoic Acid and its Derivatives for Advanced Bioconjugation

Abstract

The precise, covalent linkage of biomolecules is a foundational technique in modern biomedical research and therapeutic development. Among the chemical strategies employed, the thiol-maleimide reaction is a cornerstone, prized for its high selectivity, rapid kinetics, and operation under mild, aqueous conditions.[1] This guide provides a deep technical dive into , a critical class of heterobifunctional crosslinkers that leverage maleimide chemistry. We will explore the core reaction mechanism, dissect the critical challenges of conjugate stability, and present mitigation strategies essential for robust applications. This document serves as a resource for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and analytical workflows to enable the successful design and execution of advanced bioconjugation strategies, particularly in the context of antibody-drug conjugates (ADCs) and other targeted therapeutics.

The Maleimide-Thiol Reaction: A Cornerstone of Bioconjugation

The power of maleimide chemistry lies in its ability to selectively target sulfhydryl groups (-SH) found in the cysteine residues of proteins and peptides.[2] This specificity is paramount in bioconjugation, where the goal is to modify a biomolecule at a precise location without disrupting its native structure or function.

The Core Mechanism: Michael Addition

The fundamental reaction is a Michael addition, where the nucleophilic thiol group attacks one of the electron-deficient carbons of the maleimide's double bond.[1][3] This process occurs readily under mild conditions, typically in a pH range of 6.5 to 7.5, and results in the formation of a stable, covalent thioether bond within a thiosuccinimide ring.[1][4] The reaction is highly efficient, with reaction rates for thiols being approximately 1,000 times faster than for amines at a neutral pH, ensuring high chemoselectivity.[1][4][5]

Caption: The Michael addition of a thiol to a maleimide forms a stable thioether bond.

Critical Reaction Parameters: The Causality Behind Experimental Choices

The success of a maleimide-thiol conjugation hinges on the careful control of several key parameters. Understanding the "why" behind these conditions is crucial for protocol optimization and troubleshooting.

| Parameter | Optimal Range | Rationale and Field Insights |

| pH | 6.5 - 7.5 | This range represents a critical trade-off. Below pH 6.5, the concentration of the reactive thiolate anion (R-S⁻) is low, drastically slowing the conjugation reaction.[6] Above pH 7.5, two detrimental side reactions accelerate: hydrolysis of the maleimide ring itself, rendering it inactive, and loss of selectivity, as the maleimide begins to react with amine groups on lysine residues.[4][6] |

| Temperature | 4°C to 25°C | The reaction proceeds efficiently at room temperature (2-4 hours) or overnight at 4°C. Higher temperatures can increase the rate of maleimide hydrolysis, a competing and undesirable reaction.[6] |

| Solvent | Aqueous Buffers (PBS, HEPES, Tris) | Polar solvents like water are ideal as they promote the formation of the reactive thiolate ion without needing a catalyst.[4] For maleimide reagents with poor water solubility, a minimal amount of a dry, water-miscible co-solvent like DMSO or DMF is required.[2][7] |

| Reducing Agents | TCEP preferred | Protein cysteine residues often exist as oxidized disulfide bonds, which are unreactive with maleimides.[2][7] A mild reducing agent is required to free the thiols. Tris(2-carboxyethyl)phosphine (TCEP) is ideal as it is selective for disulfides and does not contain a thiol group itself, unlike DTT, which would compete in the reaction and must be removed prior to adding the maleimide. |

| Molar Ratio | 10-20 fold excess of Maleimide | A molar excess of the maleimide reagent is typically used to drive the reaction to completion, ensuring that all available thiols on the biomolecule are labeled.[8] The optimal ratio should be determined empirically for each specific protein. |

The Stability Challenge: Navigating Unwanted Side Reactions

While the formation of the thiosuccinimide adduct is efficient, its stability, particularly in vivo, is a major concern for drug development professionals.[9] The initial conjugate can undergo several competing reactions that can compromise the efficacy and safety of the final product, such as an antibody-drug conjugate.[9][10]

Competing Fates of the Maleimide Adduct

-

Retro-Michael Reaction (Reversible Cleavage): The initial thioether bond is susceptible to a retro-Michael reaction, which is a reversal of the conjugation process.[9] In the thiol-rich environment of blood plasma (e.g., high concentrations of glutathione or albumin), this can lead to "payload exchange," where the conjugated molecule is transferred from its intended antibody to other circulating proteins, causing off-target toxicity and reduced efficacy.[9][10]

-

Maleimide Hydrolysis (Pre-conjugation Inactivation): The maleimide ring itself is prone to hydrolysis in aqueous solutions, especially at pH values above 7.5.[4][6] This ring-opening reaction forms an unreactive maleamic acid, destroying the reagent before it can conjugate to the target thiol.[6][11] This is a primary cause of low conjugation efficiency.

-

Thiosuccinimide Ring Hydrolysis (Post-conjugation Stabilization): After the thioether bond is formed, the succinimide ring of the adduct can also undergo hydrolysis.[9][12] This reaction is highly desirable, as it forms a stable succinamic acid derivative that is no longer susceptible to the retro-Michael reaction.[9][13] This "ring-opening" significantly increases the long-term stability of the conjugate in vivo.[13][14][15]

-

Thiazine Rearrangement: When conjugating to an unprotected N-terminal cysteine, the N-terminal amine can attack the adjacent carbonyl group of the succinimide ring, leading to a transcyclization reaction that forms a six-membered thiazine ring.[3][16] This rearrangement can complicate purification and characterization, and its formation is more rapid at higher pH.[3][16]

Caption: Competing pathways for the thiosuccinimide adduct after initial conjugation.

Key Derivatives and Applications

This compound serves as a scaffold for several widely used crosslinkers. The phenylbutanoic acid portion provides a defined spacer arm, and the terminal carboxylic acid can be modified to create different reactivities.

| Derivative | Structure | Key Features & Primary Application |

| This compound | Maleimide - Phenyl - (CH₂)₃ - COOH | The foundational compound. The terminal carboxylic acid can be activated (e.g., with EDC) to react with amines, making it a versatile heterobifunctional crosslinker. |

| Succinimidyl-4-(N-maleimidophenyl)butyrate (SMPB) | Maleimide - Phenyl - (CH₂)₃ - COO-NHS | An amine-reactive derivative where the carboxylic acid is pre-activated as an N-hydroxysuccinimide (NHS) ester. Used for two-step conjugations, first reacting with amines (lysine) on one protein, then with thiols (cysteine) on a second. |

| 4-(4-N-maleimidophenyl)butyric acid hydrazide (MPBH) | Maleimide - Phenyl - (CH₂)₃ - CO-NH-NH₂ | A hydrazide derivative used to conjugate sulfhydryl-containing molecules to carbohydrates.[17][18] The hydrazide group reacts with aldehyde groups generated by the periodate oxidation of sugar moieties on glycoproteins.[17] |

Experimental Protocols and Workflows

A successful bioconjugation strategy relies on robust, validated protocols. The following sections provide step-by-step methodologies for common applications.

Workflow: Two-Step Antibody-Enzyme Conjugation using an NHS-Ester Maleimide Derivative

This workflow is a classic example of heterobifunctional crosslinking, creating a stable conjugate between an antibody (targeting agent) and an enzyme (reporter).

Caption: General workflow for a two-step protein-protein conjugation.

Protocol: Site-Specific Antibody Labeling via Hinge-Region Cysteines

This protocol is central to the manufacturing of many modern antibody-drug conjugates, producing a more homogenous product with a defined drug-to-antibody ratio (DAR).[19]

-

Principle: The interchain disulfide bonds in the antibody's hinge region are selectively reduced to yield free thiols, which then serve as specific attachment points for a maleimide-functionalized payload.

-

Materials:

-

Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4).

-

TCEP solution (e.g., 10 mM in water).

-

Maleimide-functionalized payload (e.g., Maleimide-PEG-Drug) dissolved in anhydrous DMSO.

-

Reaction Buffer: PBS, pH 7.2, degassed.

-

Quenching Solution: N-acetylcysteine solution (100 mM).

-

Purification: Size exclusion chromatography (SEC) column.

-

-

Step-by-Step Methodology:

-

Antibody Preparation: Prepare the antibody solution to a concentration of 5-10 mg/mL in degassed reaction buffer.[7]

-

Selective Reduction: Add a 2-3 molar excess of TCEP to the antibody solution. The precise amount must be optimized to ensure reduction of only the hinge disulfides without denaturing the antibody. Incubate at 37°C for 60-90 minutes.

-

Payload Preparation: While the reduction is proceeding, dissolve the maleimide-payload in a minimal volume of anhydrous DMSO to create a concentrated stock solution (e.g., 10-20 mM).[8]

-

Conjugation: After cooling the reduced antibody solution to room temperature, add a 1.5 to 2-fold molar excess of the maleimide-payload solution per free thiol. For an antibody with 4 generated thiols, this would be a 6-8 fold molar excess relative to the antibody.

-

Incubation: Gently mix and incubate the reaction at room temperature for 2 hours or at 4°C overnight, protected from light.[8]

-

Quenching: Add a 2-fold molar excess of N-acetylcysteine (relative to the initial maleimide-payload) to quench any unreacted maleimide groups. Incubate for 20 minutes.

-

Purification: Purify the resulting ADC from unreacted payload, quenched payload, and aggregates using an SEC column equilibrated with the final formulation buffer.

-

-

Self-Validating System & Troubleshooting:

-

Controls: A non-reduced antibody control should be run in parallel to confirm that conjugation is specific to the generated thiols.

-

Expected Outcome: Analysis by hydrophobic interaction chromatography (HIC) or mass spectrometry should show a shift from the unconjugated antibody to species with 2 and 4 drugs attached (DAR2, DAR4).

-

Pitfall: Over-reduction can lead to antibody fragmentation. If this is observed (e.g., on a non-reducing SDS-PAGE gel), decrease the TCEP concentration or incubation time.

-

Protocol: Post-Conjugation Stabilization via Ring Hydrolysis

To prevent in vivo payload loss from the retro-Michael reaction, the thiosuccinimide ring can be intentionally hydrolyzed to its stable, ring-opened form.[15]

-

Principle: After conjugation and purification, the pH of the ADC solution is raised to mildly basic conditions to accelerate the hydrolysis of the succinimide ring, creating a more stable final product.[15][20]

-

Methodology:

-

Following purification of the ADC, buffer exchange it into a buffer at pH 8.5-9.0 (e.g., 50 mM borate buffer).

-

Incubate the ADC solution at room temperature for 4-6 hours.

-

Monitor the reaction progress using mass spectrometry to observe the mass shift corresponding to the addition of one water molecule (18 Da) as the ring opens.[21][22]

-

Once the conversion is complete, perform a final buffer exchange into the desired formulation buffer (e.g., pH 6.0 histidine buffer) for long-term storage.

-

Analytical Characterization of Conjugates

Thorough characterization is essential to ensure the quality, consistency, and efficacy of the final bioconjugate.

| Technique | Parameter Measured | Purpose & Insights |

| UV-Vis Spectroscopy | Degree of Labeling (DOL) / Drug-to-Antibody Ratio (DAR) | By measuring absorbance at 280 nm (for the protein) and at a wavelength specific to the payload, the average number of molecules conjugated per antibody can be calculated. |

| Size Exclusion Chromatography (SEC-HPLC) | Purity, Aggregation | Separates molecules by size. It is used to quantify the percentage of high molecular weight species (aggregates) and low molecular weight species (unreacted payload), ensuring the purity of the final conjugate.[23] |

| Hydrophobic Interaction Chromatography (HIC-HPLC) | Drug Load Distribution | Provides a detailed profile of the different drug-loaded species (e.g., DAR0, DAR2, DAR4). This is critical for assessing the homogeneity of the ADC. |

| Mass Spectrometry (MS) | Identity Confirmation, Mass of Conjugate, DAR | Provides an exact mass measurement of the intact and fragmented antibody, confirming successful conjugation and allowing for precise calculation of the DAR. It is also the gold standard for monitoring the succinimide ring-opening reaction.[21][22] |

Conclusion and Future Perspectives

are powerful and indispensable tools in the field of bioconjugation. Their utility is rooted in the highly selective and efficient nature of the thiol-maleimide reaction. However, a sophisticated understanding of the underlying chemistry, particularly the competing pathways of hydrolysis and the retro-Michael reaction, is critical for the successful development of stable and effective therapeutics. Strategies such as intentional post-conjugation ring-opening are now integral to producing robust antibody-drug conjugates with improved in vivo stability and efficacy.[15] Future innovations will likely focus on developing next-generation maleimides with inherently greater stability against thiol exchange, further refining the "magic bullet" concept for targeted therapies.

References

- A Comparative Guide to the Stability of Thiol-Maleimide Linkages in Bioconjug

- Maleimide Reaction Chemistry. Vector Labs.

- Mastering Maleimide Reactions in Bioconjugation: Your Ultim

- Maleimide Labeling of Proteins and Other Thiol

- Long-Term Stabilization of Maleimide–Thiol Conjugates.

- Long-term stabilization of maleimide-thiol conjug

- The Thiol-Maleimide Reaction: A Guide. Bachem.

- An In-Depth Technical Guide to the Maleimide-Thiol Conjug

- Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. (PDF)

- Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Chemistry Europe.

- Catalysis of imido-group hydrolysis in a maleimide conjug

- Conjugation Protocol for Thiol Reactive (Maleimide) Dyes. Tocris Bioscience.

- Tunable degradation of maleimide-thiol adducts in reducing environments. PMC - NIH.

- Preventing hydrolysis of the maleimide group in aqueous buffers. Benchchem.

- how to prevent hydrolysis of maleimide group in solution. Benchchem.

- Long-Term Stabilization of Maleimide–Thiol Conjugates.

- Sulfhydryl-Reactive Crosslinker Chemistry. Thermo Fisher Scientific - US.

- Maleimide Conjug

- Protocol: Maleimide Labeling of Protein Thiols. Biotium.

- Mild Method for Succinimide Hydrolysis on ADCs: Impact on ADC Potency, Stability, Exposure, and Efficacy.

- Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement. PMC - NIH.

- The Thiol-Maleimide Reaction: A Comprehensive Technical Guide for Bioconjug

- Characterization of Ring-Opening Reaction of Succinimide Linkers in ADCs.

- HPLC chromatogram of the reaction between N -(2-aminoethyl) maleimide...

- Synthesis of 4-Maleimidobutyric Acid and Related Maleimides.

- Characterization of Ring-Opening Reaction of Succinimide Linkers in ADCs. PubMed.

- Synthesis of New Azo Compounds Based on N-(4-Hydroxypheneyl)maleimide and N-(4-Methylpheneyl)maleimide. PMC - NIH.

- Thermo Scientific™ MPBH (4-(4-N-maleimidophenyl)butyric acid hydrazide). Fisher Scientific.

- Protocol: Maleimide labeling of proteins and other thiol

- Antibody-Drug Conjug

- Thermo Scientific MPBH (4-(4-N-maleimidophenyl)butyric acid hydrazide) 50 mg. Fisher Scientific.

- Micro- and mid-scale maleimide-based conjugation of cytotoxic drugs to antibody hinge region thiols for tumor targeting. PubMed.

- 4 Focus Areas To Expand The Success Of Antibody-Drug Conjug

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. bachem.com [bachem.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 8. biotium.com [biotium.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. d-nb.info [d-nb.info]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Catalysis of imido-group hydrolysis in a maleimide conjugate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Thermo Scientific™ MPBH (4-(4-N-maleimidophenyl)butyric acid hydrazide) | Fisher Scientific [fishersci.ca]

- 18. Thermo Scientific MPBH (4-(4-N-maleimidophenyl)butyric acid hydrazide) 50 mg | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.com]

- 19. Micro- and mid-scale maleimide-based conjugation of cytotoxic drugs to antibody hinge region thiols for tumor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. researchgate.net [researchgate.net]

- 22. Characterization of Ring-Opening Reaction of Succinimide Linkers in ADCs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

Understanding the reactivity of the maleimide group

An In-depth Technical Guide to the Reactivity of the Maleimide Group for Researchers, Scientists, and Drug Development Professionals

Foreword

The maleimide group is a cornerstone of bioconjugation chemistry, prized for its high reactivity and selectivity towards thiol groups. This unique characteristic has positioned it as an indispensable tool in the development of targeted therapeutics, particularly antibody-drug conjugates (ADCs), as well as in the creation of advanced biomaterials and diagnostic reagents.[][2] This guide, intended for researchers, scientists, and drug development professionals, provides a deep dive into the fundamental principles governing maleimide reactivity. We will explore the core reaction mechanism, dissect the critical parameters that influence conjugation efficiency, and shed light on potential side reactions and strategies to mitigate them. By understanding the nuances of maleimide chemistry, you will be empowered to design and execute robust and reproducible bioconjugation strategies.

The Core Principle: Thiol-Maleimide Michael Addition

The foundation of maleimide-based bioconjugation lies in the Michael addition reaction .[2][3][4] In this reaction, a thiol group (–SH), typically from a cysteine residue within a protein or peptide, acts as a nucleophile and attacks one of the electron-deficient carbon atoms of the maleimide's carbon-carbon double bond.[2][5] This process results in the formation of a stable, covalent thioether bond, specifically a thiosuccinimide linkage.[3][5][6]

The reaction is highly efficient and chemoselective for thiols, particularly within a specific pH range.[4][5][6] At a neutral pH of 7.0, the reaction rate of maleimides with thiols is approximately 1,000 times faster than with amines, highlighting its specificity.[5][6][7] This selectivity is a key advantage, allowing for the targeted modification of cysteine residues in the presence of other nucleophilic functional groups.

Caption: The Michael addition reaction between a thiol and a maleimide.

Key Parameters Influencing the Reaction

The success of a maleimide-thiol conjugation is critically dependent on several experimental parameters. Careful control of these factors is essential to maximize yield and minimize side reactions.

The Critical Role of pH

The pH of the reaction buffer is arguably the most important factor governing the thiol-maleimide reaction.[5] The optimal pH range is between 6.5 and 7.5 .[6][7][8] This window represents a crucial balance:

-

Below pH 6.5: The concentration of the reactive thiolate anion (R-S⁻) is reduced as the thiol group (R-SH) remains protonated. This leads to a significant decrease in the reaction rate.[5]

-

Above pH 7.5: While the concentration of the thiolate anion increases, two undesirable side reactions become more prominent:

-

Reaction with Amines: The maleimide group begins to lose its selectivity and can react with primary amines, such as the side chain of lysine residues.[6][7]

-

Maleimide Hydrolysis: The maleimide ring becomes susceptible to hydrolysis, opening to form a non-reactive maleamic acid.[8][9] This hydrolysis is significantly accelerated at alkaline pH.[9][10][11]

-

| pH Range | Thiol Reactivity | Maleimide Stability | Selectivity for Thiols | Recommendation |

| < 6.5 | Decreased | High | High | Suboptimal, slow reaction rate. |

| 6.5 - 7.5 | Optimal | Good | High | Recommended for efficient and selective conjugation. [6][8] |

| > 7.5 | High | Decreased (Hydrolysis) | Decreased (Amine Reactivity) | Not recommended due to side reactions.[6][9] |

| Table 1: Influence of pH on Maleimide-Thiol Conjugation. |

Temperature and Reaction Time

The thiol-maleimide reaction is temperature-dependent.[5][12] Most conjugations are performed at room temperature (20-25°C) for 1-2 hours or at 4°C overnight.[5] The lower temperature is often preferred for sensitive proteins to minimize the risk of degradation.[5] It is important to note that at lower temperatures, the reaction rate will be slower, potentially requiring longer incubation times.[12]

Stoichiometry and Reagent Preparation

The molar ratio of maleimide to thiol is a key parameter to optimize for efficient conjugation. A molar excess of the maleimide reagent is often used to drive the reaction to completion.[13] However, a very large excess should be avoided as it can lead to off-target modifications and complicates downstream purification.

Maleimide-containing reagents are susceptible to hydrolysis and should be handled accordingly. It is recommended to prepare aqueous solutions of maleimide-containing products immediately before use.[6] For long-term storage, maleimide reagents should be kept at -20°C.[6]

Navigating Potential Side Reactions and Instability

While the thiol-maleimide reaction is highly efficient, an awareness of potential side reactions and the stability of the resulting conjugate is crucial for success, especially in the context of therapeutic development.

Caption: Competing reaction pathways in maleimide chemistry.

Hydrolysis of the Maleimide Group

As previously mentioned, the maleimide ring can undergo hydrolysis to form a non-reactive maleamic acid, particularly at pH values above 7.5.[9] This side reaction consumes the maleimide reagent, reducing the efficiency of the desired conjugation. To minimize hydrolysis, it is essential to perform the reaction within the optimal pH range of 6.5-7.5 and to use freshly prepared maleimide solutions.[5][9]

Instability of the Thiosuccinimide Adduct: The Retro-Michael Reaction

The thioether bond formed between a thiol and a maleimide is not always completely stable and can undergo a retro-Michael reaction , which is a reversal of the initial conjugation process.[14] This can lead to the dissociation of the thiol from the maleimide. In a biological environment rich in thiols, such as glutathione, this can result in "thiol exchange," where the conjugated payload is transferred from the intended biomolecule to other molecules.[14] This is a significant concern for antibody-drug conjugates, as it can lead to off-target toxicity and reduced efficacy.[14][15]

Strategies to Enhance Conjugate Stability

Several strategies have been developed to address the instability of the thiosuccinimide linkage:

-

Hydrolysis of the Thiosuccinimide Ring: The thiosuccinimide ring of the conjugate can be intentionally hydrolyzed under controlled conditions (e.g., by raising the pH after the initial conjugation).[14][15] The resulting ring-opened succinamic acid derivative is no longer susceptible to the retro-Michael reaction, leading to a more stable conjugate.[14][15][16]

-

Use of Modified Maleimides:

-

N-Aryl Maleimides: Maleimides with N-aryl substituents have been shown to form more stable conjugates.[17] These modifications can accelerate the stabilizing ring-opening hydrolysis.[17]

-

Next-Generation Maleimides (NGMs): These are maleimides substituted in the 3- and 4-positions that can react with two thiol groups, for instance, from a reduced interchain disulfide bond in an antibody, effectively re-bridging the disulfide bond and creating a stable linkage.[18]

-

Dibromomaleimides: These can undergo sequential reactions with a thiol and then an amine, resulting in a stable aminothiomaleimide product.[19][20]

-

Thiazine Rearrangement

When a maleimide is conjugated to an unprotected N-terminal cysteine, the resulting succinimide is susceptible to nucleophilic attack from the N-terminal amine of the cysteine.[3] This can lead to a transcyclization reaction, forming a stable six-membered thiazine ring.[3][5] This rearrangement is more pronounced at higher pH.[3][21] To avoid this, it is advisable to avoid using N-terminal cysteines for conjugation or to protect the N-terminal amine.[3]

Experimental Protocols

General Protocol for Maleimide Labeling of a Protein

This protocol provides a general guideline for the conjugation of a maleimide-functionalized molecule (e.g., a fluorescent dye) to a protein containing cysteine residues.

Materials:

-

Protein to be labeled (1-10 mg/mL)

-

Degassed conjugation buffer (e.g., PBS, Tris, or HEPES, pH 7.0-7.5)[22][23][24]

-

Maleimide-functionalized reagent

-

Anhydrous DMSO or DMF for dissolving the maleimide reagent[22][23]

-

(Optional) TCEP (tris(2-carboxyethyl)phosphine) for disulfide bond reduction[13][22]

-

Inert gas (e.g., nitrogen or argon)

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Protein Preparation: Dissolve the protein in the degassed conjugation buffer to a concentration of 1-10 mg/mL.[22][24]

-

(Optional) Reduction of Disulfide Bonds: If the protein's cysteine residues are involved in disulfide bonds, they must be reduced to free thiols. Add a 10-100x molar excess of TCEP to the protein solution.[13][22] Flush the vial with an inert gas, seal, and incubate at room temperature for 20-30 minutes.[13][22] Note: If using DTT or β-mercaptoethanol for reduction, they must be removed prior to adding the maleimide reagent, as they will compete for reaction.[8][13] TCEP does not contain a thiol and does not need to be removed.[8]

-

Maleimide Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of the maleimide reagent in anhydrous DMSO or DMF.[13][25]

-

Conjugation Reaction: While gently stirring or vortexing the protein solution, add the maleimide stock solution to achieve a desired molar ratio (a 10-20x molar excess of the maleimide reagent is a common starting point).[13][25] The final concentration of the organic solvent should ideally not exceed 10%.[6]

-

Incubation: Flush the reaction vial with an inert gas, seal tightly, and protect from light.[13] Incubate at room temperature for 2 hours or at 4°C overnight.[13]

-

(Optional) Quenching: The reaction can be quenched by adding a free thiol-containing compound like β-mercaptoethanol or cysteine.

-

Purification: Remove the unreacted maleimide reagent and other byproducts by purifying the conjugate using an appropriate method, such as size-exclusion chromatography (gel filtration), dialysis, HPLC, or FPLC.[22][23][24]

-

Storage: Store the purified conjugate under appropriate conditions. For long-term storage, the addition of a cryoprotectant like glycerol and storage at -20°C or -80°C is often recommended.[13][25]

Workflow for a Typical Maleimide Conjugation Experiment

Caption: Step-by-step workflow for protein labeling with a maleimide reagent.

Conclusion

The maleimide-thiol reaction is a powerful and versatile tool in the arsenal of the modern biochemist and drug developer. Its high selectivity for cysteine residues under mild conditions has cemented its role in the site-specific modification of biomolecules. However, as this guide has detailed, a thorough understanding of the reaction mechanism, the influence of key parameters like pH, and the potential for side reactions and conjugate instability is paramount to achieving robust and reproducible results. By carefully controlling the reaction conditions and considering advanced strategies to enhance conjugate stability, researchers can fully harness the potential of maleimide chemistry to create innovative therapeutics, diagnostics, and research tools.

References

- A Comparative Guide to the Stability of Thiol-Maleimide Linkages in Bioconjugates. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECAUp8PdCHbDIvq6ZfYwHxd9dlZSqpZwSkRLky30vrlqFb9M9VWITLZV54UThdRXxvRSZqfXyj6IqXiaFjC7vyCctqH-oMse08gkHNjGUlvpEKzisZYzD8B0N5jucDs9b6cSD9WqZxSwcF0zG3lUMWlkEnT28hRE2twyfd4ctWnkgsu0QoOaYNl2HMbgex679-3435JJWlC2rezMOItWpwYkWyRSa37TO64MuLF3Q=]

- Maleimide Reaction Chemistry. Vector Labs. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHgJz22PJx_EkeDSjofTeZB0O4jSqwpHd0y7G2S_e8z5SUZH3wB2vF27H6xJGY-rAHxDfbA5cTbfnRZ5dUcypAvDvM_Cockzbm4ONLDnwEA1s7S8wtfzIbjCCazcTj3_lNOfASnvqsj2T_qG3H1AK8=]

- The Thiol-Maleimide Reaction: A Guide. Bachem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHH4rIFSIkBuqf2RPs3tQRnDDMTH0_v8uDv9CXFJMZZEbSX-wK3S9N23t_h2VLBjOLbtJ2Yh1kSDZk9TYO_l2hvukdnee0yN0yrLmmGRaqmA5hvdfSIMMp02K1n7Q3YEbLXFHAnM6AO-HpP3sMVytnm1kGxYUK4TkpJWmkmsMz2K_Q6pIp_2hqQW6w=]

- Long-Term Stabilization of Maleimide–Thiol Conjugates. Bioconjugate Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.bioconjchem.5b00052]

- Sulfhydryl-Reactive Crosslinker Chemistry. Thermo Fisher Scientific. [URL: https://www.thermofisher.com/us/en/home/life-science/protein-biology/protein-labeling-crosslinking/protein-crosslinking/sulfhydryl-reactive-crosslinker-chemistry.html]

- Conjugation Protocol for Thiol Reactive (Maleimide) Dyes. Tocris Bioscience. [URL: https://www.tocris.com/protocols/conjugation-protocol-for-thiol-reactive-maleimide-dyes]

- Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWo1XahCIwaswdOuflya5rtjfYRh20WSIz7KvNLYbfpgvPtoqYhLIabqimk7zutTMEw6MdAA1NuHeGGMeGKbD-5UVIx2lfT2j1KU_CNB2uP4pZzfzPnco3XEKrdPwxDA5kirkMNqWBnuD5sLovqnrclk-NJLS_tUrHN5UqatFAb9HwVZSVT9isN17yTFaud0igwASFKlxo1T1DO_HrqQ==]

- Maleimide Labeling of Proteins and Other Thiolated Biomolecules. Lumiprobe. [URL: https://www.lumiprobe.com/protocols/maleimide-labeling-protein]

- Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4442035/]

- One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6381512/]

- Maleimide labeling of thiolated biomolecules. Bio-Synthesis. [URL: https://www.biosyn.

- Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHAtlVk3_AHLO-7RN7-GGHRAHUJDjPYxYXXv-l8DQCtFj2nW4H3Obiq--79UVMhDI7GMoJN_imwu1X1Az7n0SQKDeqVWsgofnFhwbgdRZScpzHlXXvqz3bqinH5PnrTL5-fXgTt1bpILq59adnEqcNhu1iAWTj0_1kESHRkkkmG89z54nFjxuO6r_MvV5jv1Lg7wsv1-PGoc5xlcSmWvX-zYxD7J3Rc09803L55_4X_hxoFJRhsybY=]

- Long-term stabilization of maleimide-thiol conjugates. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/25603030/]

- Maleimide Linkers in Antibody-Drug Conjugates. BOC Sciences. [URL: https://www.bocsci.

- Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/26712316/]

- An In-Depth Technical Guide to the Maleimide-Thiol Conjugation Reaction. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbCpb-AKv33TrCvDbnjj1mnpGUBGezS0g9vAAktjAfNJKcKMYO6EsJnG4VgDXYHWh-gNLgjzaj-GCVng8q4r2EzgrkWiN90q5dg4vWgedOdmSosnIoBVmnlH6yrHq9j9xDXvQKck6hB6rTTcmgwGcETXp9OrC2Q-I0gFnBtyt8vlFa75HTirQik0z0ykYq9PcRcBOshjmdrOcsdOn6gux4AOhgzA==]

- Protocol: Maleimide labeling of proteins and other thiolated biomolecules. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGsjmDrJnfRR5G8hcgfrAM0kx_hvushEH3XMXiyByTrTLdSK3tdfZwHQLUCo_fFD5VAx51O9cbuZEsqL5TJPHkgMQLqlNqWDXjNWc7PFJgUgkHg-0b4Jc0U_ZVb3TfrhRND3d2Qfsbj4Cr2nPdYGxyMIh1tPjZMyNs0KHx_Fh0Pxz0HAeO88YlvDMhaLGvAcGren_T8]

- Next generation maleimides enable the controlled assembly of antibody–drug conjugates via native disulfide bond bridging. Organic & Biomolecular Chemistry (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2014/ob/c4ob01550a]

- Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. [URL: https://chemistry-europe.onlinelibrary.wiley.com/doi/10.1002/cbic.201800547]

- Kinetics and mechanism of the alkaline hydrolysis of maleimide. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/6527252/]

- Technical Support Center: Troubleshooting Maleimide Hydrolysis in Bioconjugation. Benchchem. [URL: https://vertexaisearch.cloud.google.

- Maleimide. Wikipedia. [URL: https://en.wikipedia.org/wiki/Maleimide]

- The Thiol-Maleimide Reaction: A Comprehensive Technical Guide for Bioconjugation and Drug Development. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCeotiHz_lkv4vhsIeupT9xQ5g5AFArdofGikr-c89bAAgsf-ic2WsMAHU0u7sWJ0cTlPx1sNsxjQ8dcfUymT8AW0jpcIQUQKYdvSyBttONL4JO7NaUaOeHgSl4ljSRXM4du0zeuFPoUy4QStgWZyVzvRoQeE0Q4ag2Mk1Zt9q5rIpi7pstdpwzPJc35bHGWfiixGSaNTZd_cHq9JIyeAC-Nwxvdwch6W5EgyJ4mOySVFo_I6-kHaqyYoclICDIJI81g==]

- Technical Support Center: Optimizing pH for Selective Maleimide Conjugation. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3DYq5ubJMnkT7MSoxBAfX9xDM-Wn3zvYxg_8oqh_1MiEwqohI60BJ3F0GFo5jyL2gq1PMuunisdDQpJdXQawuEiIGJmBvcJVn21N3DJWiXZ4Lm6qfxu_GJ31hMMg5YrlCu-xqJ7XHunk2SbK13-TzPxFAGiMA46p08dZHWp5LWV6k6nvcZYn7DZdsuJ8o9DD43nY-09KWf8hySuFjP9irmp0oc2Q6OQ==]

- Protocol: Maleimide Labeling of Protein Thiols. Biotium. [URL: https://biotium.com/support/protocols/protocol-maleimide-labeling-of-protein-thiols/]

- Thiol-Maleimide “Click” Chemistry: Evaluating the Influence of Solvent, Initiator, and Thiol on the Reaction Mechanism, Kinetics, and Selectivity. ResearchGate. [URL: https://www.researchgate.net/publication/323381014_Thiol-Maleimide_Click_Chemistry_Evaluating_the_Influence_of_Solvent_Initiator_and_Thiol_on_the_Reaction_Mechanism_Kinetics_and_Selectivity]

- Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8900010/]

- Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2018/py/c7py01913j]

- Impact of Maleimide Disubstitution on Chemical and Biological Characteristics of HER2 Antibody–Drug Conjugates. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.9b03496]

- Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks. ResearchGate. [URL: https://www.researchgate.net/publication/277006847_Control_of_Thiol-Maleimide_Reaction_Kinetics_in_PEG_Hydrogel_Networks]

- The hydrolysis of maleimide in alkaline solution. [URL: https://cdnsciencepub.com/doi/pdf/10.1139/v76-198]

- The Reactions of Amines and Amino Acids with Maleimides. Structure of the Reaction Products Deduced from Infrared and Nuclear Magnetic Resonance Spectroscopy. Biochemistry. [URL: https://pubs.acs.org/doi/abs/10.1021/bi00873a028]

- The reactions of amines and amino acids with maleimides. Structure of the reaction products deduced from infrared and nuclear magnetic resonance spectroscopy. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/5967087/]

- The hydrolysis of maleimide in alkaline solution. Canadian Science Publishing. [URL: https://cdnsciencepub.com/doi/abs/10.1139/v76-198]

- Is Maleimide-Thiol coupling temperature-sensitive?. ResearchGate. [URL: https://www.researchgate.

- The hydrolysis of maleimide in alkaline solution. ResearchGate. [URL: https://www.researchgate.net/publication/233076840_The_hydrolysis_of_maleimide_in_alkaline_solution]

- What is the effect of Maleimide surface coverage on thiol conjugation efficiency?. [URL: https://www.researchgate.

- One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation. ResearchGate. [URL: https://www.researchgate.

- Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7984180/]

- Understanding the Effect of Side Reactions on the Recyclability of Furan–Maleimide Resins Based on Thermoreversible Diels–Alder Network. MDPI. [URL: https://www.mdpi.com/2073-4360/15/5/1155]

- Theoretical Study on the Grafting Reaction of Maleimide to Polyethylene in the UV Radiation Cross-Linking Process. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6165215/]

Sources

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. bachem.com [bachem.com]

- 4. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. vectorlabs.com [vectorlabs.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 马来酰亚胺和巯基反应基团-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Kinetics and mechanism of the alkaline hydrolysis of maleimide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. researchgate.net [researchgate.net]

- 13. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Next generation maleimides enable the controlled assembly of antibody–drug conjugates via native disulfide bond bridging - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB01550A [pubs.rsc.org]

- 19. One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 22. lumiprobe.com [lumiprobe.com]

- 23. Maleimide labeling of thiolated biomolecules [biosyn.com]

- 24. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 25. biotium.com [biotium.com]

A Senior Application Scientist's Guide to the Theoretical Modeling of 4-N-Maleimidophenyl Butanoic Acid Conjugation

Introduction: The Critical Role of Linker Chemistry in Bioconjugation

In the landscape of modern drug development and molecular biology, the covalent linkage of molecules to proteins, peptides, and oligonucleotides is a cornerstone technology. Among the diverse chemical strategies available, the maleimide-thiol conjugation stands out for its efficiency and specificity under physiological conditions.[1] This guide focuses on 4-N-Maleimidophenyl butanoic acid (SMPB), a heterobifunctional crosslinker widely employed in the creation of bioconjugates, including antibody-drug conjugates (ADCs).[2][3] As a Senior Application Scientist, my objective is to provide not just a protocol, but a deeper understanding of the underlying chemical principles and a robust framework for the theoretical modeling of SMPB conjugation. This in-depth technical guide is designed for researchers, scientists, and drug development professionals seeking to leverage computational tools to predict, understand, and optimize their bioconjugation strategies.

Part 1: The Chemistry of SMPB and Maleimide-Thiol Conjugation

The utility of SMPB lies in its heterobifunctional nature, featuring an N-hydroxysuccinimide (NHS) ester for reaction with primary amines (like lysine residues) and a maleimide group for specific targeting of sulfhydryl groups (from cysteine residues).[3] The focus of our theoretical modeling will be on the maleimide-thiol conjugation, a Michael addition reaction that forms a stable thioether bond.[4]

The Michael Addition Mechanism

The reaction proceeds via the nucleophilic attack of a thiolate anion on one of the carbon atoms of the maleimide's electron-deficient double bond.[5] This process is highly efficient within a pH range of 6.5 to 7.5.[1] Below this range, the thiol group is predominantly protonated and less nucleophilic, slowing the reaction. Above this pH, competing reactions with amines and hydrolysis of the maleimide ring become more prevalent.[6]

Caption: The Michael addition of a thiolate to a maleimide.

Critical Side Reactions and Instability

Despite its utility, the maleimide-thiol conjugation is not without its challenges. A thorough understanding of potential side reactions is crucial for accurate modeling and experimental design.

-

Hydrolysis: The maleimide ring is susceptible to hydrolysis, particularly at pH values above 7.0, which opens the ring to form an unreactive maleamic acid derivative.[6]

-

Thiazine Rearrangement: For peptides and proteins with an N-terminal cysteine, the initial conjugate can undergo an intramolecular rearrangement to form a more stable six-membered thiazine ring. This reaction is influenced by pH and the amino acid sequence adjacent to the N-terminal cysteine.[7][8][9]

-

Retro-Michael Reaction: The formed thioether bond can be reversible under certain physiological conditions, especially in the presence of other thiols like glutathione. This can lead to "payload migration" in ADCs, where the drug is transferred to other proteins, causing off-target toxicity.[6]

Part 2: A Framework for the Theoretical Modeling of SMPB Conjugation

Computational modeling provides a powerful lens to investigate the intricacies of the SMPB conjugation reaction at an atomic level. By employing a multi-tiered approach combining Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, we can gain predictive insights into reaction mechanisms, kinetics, and the conformational behavior of the resulting bioconjugate.[2][10][11]

Workflow for Theoretical Modeling

The following workflow outlines a comprehensive strategy for the theoretical investigation of SMPB conjugation to a cysteine-containing peptide.

Caption: A multi-scale workflow for modeling SMPB conjugation.

Detailed Protocol for DFT Calculations

DFT is instrumental in elucidating the reaction mechanism and energetics of the maleimide-thiol addition.[5]

Objective: To calculate the activation energy and reaction free energy for the conjugation of a simplified SMPB model with a cysteine analogue (e.g., methanethiol or N-acetylcysteine methylamide).

Methodology:

-

Model System Definition:

-

Represent SMPB with a simplified analogue, such as N-phenylmaleimide, to reduce computational cost while retaining the core reactive moiety.

-

Use methanethiolate as the nucleophile.

-

-

Software: A quantum chemistry package such as Gaussian, ORCA, or Spartan.

-

Level of Theory:

-

Functional: M06-2X is a functional that has shown good performance for kinetics and noncovalent interactions, which are crucial in transition state stabilization.[5]

-

Basis Set: A Pople-style basis set like 6-311+G(d,p) or a Dunning-style basis set like aug-cc-pVTZ provides a good balance of accuracy and computational cost.

-

-

Step-by-Step Procedure:

-

Step 1: Geometry Optimization:

-

Optimize the geometries of the reactants (N-phenylmaleimide and methanethiolate) and the product (the thioether adduct) in both the gas phase and with an implicit solvent model (e.g., SMD or PCM) to represent the aqueous environment.

-

-

Step 2: Transition State (TS) Search:

-

Perform a transition state search using methods like the Berny algorithm (OPT=TS in Gaussian). An initial guess for the TS can be generated by a relaxed scan along the forming C-S bond.

-

Verify the TS by performing a frequency calculation. A true TS will have exactly one imaginary frequency corresponding to the reaction coordinate.

-

-

Step 3: Intrinsic Reaction Coordinate (IRC) Calculation:

-

Run an IRC calculation from the optimized TS to confirm that it connects the reactant and product states.

-

-

Step 4: Thermochemical Analysis:

-

Perform frequency calculations on the optimized reactant, TS, and product structures to obtain zero-point vibrational energies (ZPVE), thermal corrections, and entropies.

-

Calculate the activation energy (Ea) and the Gibbs free energy of activation (ΔG‡) and reaction (ΔGr).

-

-

Table 1: Key DFT Output Parameters and Their Significance

| Parameter | Description | Significance in Conjugation Modeling |

| ΔE | Electronic energy change | The fundamental energy difference between states. |

| ΔH | Enthalpy change | Indicates if the reaction is exothermic or endothermic. |

| ΔG | Gibbs free energy change | Determines the spontaneity and equilibrium position of the reaction. |

| Ea / ΔG‡ | Activation energy / Gibbs free energy of activation | Determines the reaction rate. A lower barrier indicates a faster reaction. |

Detailed Protocol for Molecular Dynamics (MD) Simulations

MD simulations are essential for understanding the conformational dynamics of the SMPB linker and the overall bioconjugate in a physiological environment.[12][13][14]

Objective: To assess the conformational flexibility of the SMPB linker when conjugated to a model peptide and to identify dominant conformational states.

Methodology:

-

Model System Definition:

-

A model peptide containing a cysteine residue (e.g., a short poly-alanine peptide with a central cysteine).

-

The SMPB linker covalently attached to the cysteine.

-

-

Software: GROMACS, AMBER, or NAMD.

-

Force Field: A protein force field such as AMBER99SB or CHARMM36. The SMPB linker will require parameterization.

-

Step-by-Step Procedure:

-

Step 1: Parameterization of the SMPB-Cysteine Adduct:

-

Generate the topology and parameters for the SMPB-cysteine adduct. This can be done using tools like the CGenFF server for CHARMM or Antechamber for AMBER. It is advisable to use quantum mechanically derived partial charges (e.g., from a DFT calculation with the RESP or CHELPG scheme) for better accuracy.

-

-

Step 2: System Setup:

-

Place the solvated peptide-SMPB conjugate in a simulation box of appropriate dimensions (e.g., a cubic box with a minimum of 10 Å of solvent on all sides).

-

Solvate the system with a pre-equilibrated water model (e.g., TIP3P).

-

Add counter-ions to neutralize the system.

-

-

Step 3: Energy Minimization:

-

Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system.

-

-

Step 4: Equilibration:

-

Perform a two-stage equilibration:

-

NVT (isothermal-isochoric) ensemble: Heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. Use position restraints on the heavy atoms of the conjugate to allow the solvent to equilibrate around it.

-

NPT (isothermal-isobaric) ensemble: Equilibrate the system at the target temperature and pressure (e.g., 1 bar). Gradually release the position restraints on the conjugate.

-

-

-

Step 5: Production MD:

-

Run the production simulation for a sufficient length of time (e.g., 100-500 ns) to adequately sample the conformational space of the linker.

-

-

Step 6: Analysis:

-

Analyze the trajectory to understand the conformational behavior of the SMPB linker. Key analyses include:

-

Root Mean Square Deviation (RMSD): To assess the overall stability of the peptide.

-

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the peptide and linker.

-

Dihedral Angle Analysis: To characterize the torsional flexibility of the SMPB linker.

-

Cluster Analysis: To group similar conformations and identify the most populated conformational states.

-

-

-

Part 3: Interpreting the Data and Experimental Validation

The true power of theoretical modeling lies in its ability to generate testable hypotheses and provide a rationale for experimental observations.

-

Informing Experimental Design: DFT calculations can predict the optimal pH for the reaction by modeling the protonation states of the thiol. They can also help in designing linkers with tailored reactivity by predicting how substituents on the maleimide ring affect the activation energy.

-

Understanding Conjugate Behavior: MD simulations can provide insights into how the SMPB linker affects the structure and dynamics of the parent protein. This is particularly important for ADCs, where the linker's conformation can influence the drug's accessibility and release.[2][10]

-

Troubleshooting and Optimization: If experimental conjugation yields are low, DFT modeling can investigate potential side reactions like hydrolysis. If an ADC shows poor stability, MD simulations can explore the conformational landscape of the linker to see if it adopts conformations that are prone to the retro-Michael reaction.

Conclusion: A Synergy of Theory and Experiment

The theoretical modeling of this compound conjugation offers a powerful, predictive framework for understanding and optimizing this critical bioconjugation reaction. By combining the mechanistic insights from DFT with the dynamic, conformational understanding from MD simulations, researchers can make more informed decisions in the design and development of novel bioconjugates. This guide provides a robust starting point for scientists to integrate these computational tools into their workflow, ultimately accelerating the pace of innovation in drug development and biotechnology.

References

-

Macor, J. A., & MacKerell, A. D., Jr. (2025). Harnessing computational technologies to facilitate antibody-drug conjugate development. Protein Science, 34(7), e4973. [Link]

-